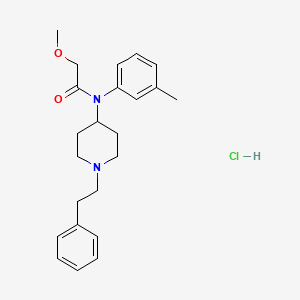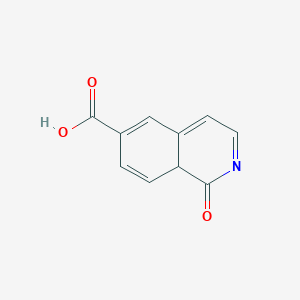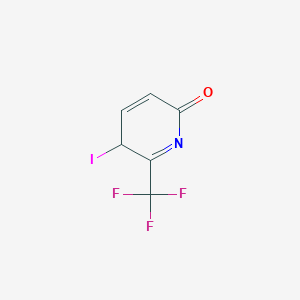
3-(chloromethyl)-3H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-3H-quinolin-2-one is an organic compound that belongs to the quinolinone family. Quinolinones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The presence of a chloromethyl group in the 3-position of the quinolinone ring enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-3H-quinolin-2-one typically involves the chloromethylation of quinolin-2-one. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of quinolin-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency .
化学反应分析
Types of Reactions
3-(Chloromethyl)-3H-quinolin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azidoquinolinones, thioquinolinones, and aminoquinolinones.
Oxidation: Products include quinolinone carboxylic acids and quinolinone aldehydes.
Reduction: Products include methylquinolinones and other reduced derivatives.
科学研究应用
3-(Chloromethyl)-3H-quinolin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinolinone derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Quinolinone derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound is explored for its pharmacological properties and drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Chloromethyl)-3H-quinolin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The quinolinone core can interact with various receptors and enzymes, affecting cellular pathways and biological processes .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)benzoyloxy)benzoic acid: This compound also contains a chloromethyl group and exhibits similar reactivity in nucleophilic substitution reactions.
3-Chloro-2-methyl-1-propene: Another chloromethyl-containing compound, used in industrial applications and organic synthesis.
Uniqueness
3-(Chloromethyl)-3H-quinolin-2-one is unique due to its quinolinone core, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a valuable compound in medicinal chemistry and industrial applications.
属性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
3-(chloromethyl)-3H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5,8H,6H2 |
InChI 键 |
HCRDPKSCOCHUJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(C(=O)N=C2C=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


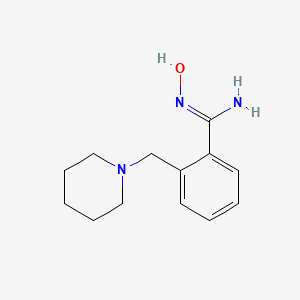
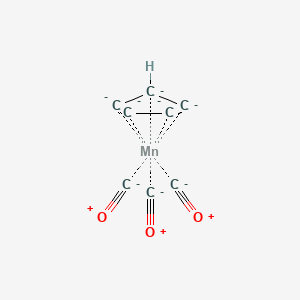
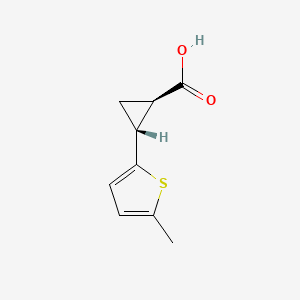

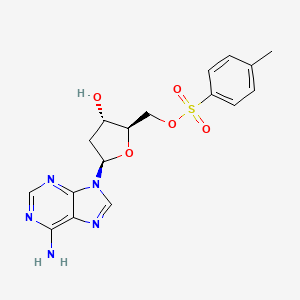

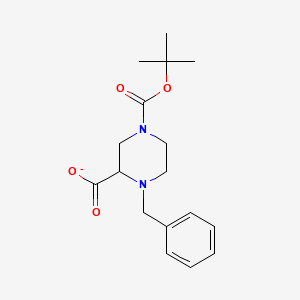
![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)

![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
